molecular formula C11H15N3O B2924429 (4R,6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol CAS No. 2165585-12-4

(4R,6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol

Cat. No.: B2924429
CAS No.: 2165585-12-4
M. Wt: 205.261
InChI Key: GLNGBKGGUPEOKM-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol is a complex tricyclic compound featuring a stereochemically defined scaffold with significant potential in medicinal chemistry and drug discovery research. This structurally unique reagent belongs to a class of nitrogen-bridged tricyclic frameworks that have demonstrated substantial research value, particularly in the development of targeted protein inhibitors . Similar tricyclic heterocyclic derivatives have shown potent biological activity in pharmaceutical research, especially as selective inhibitors for key enzymatic targets involved in cellular signaling pathways . The compound's intricate architecture, characterized by its fused ring system and specific stereocenters at the 4 and 6 positions, provides a privileged scaffold for exploring novel structure-activity relationships. Researchers are investigating this compound and analogous structures for their potential applications in developing therapeutic agents for various disorders, with particular interest in their selective interaction with kinase targets . The presence of multiple nitrogen atoms within the tricyclic framework offers versatile hydrogen bonding capabilities, while the hydroxy group at the 4-position provides an additional handle for chemical modification and derivatization. This compound is offered exclusively For Research Use Only and is strictly intended for laboratory research purposes by qualified scientific professionals. It is not intended for diagnostic or therapeutic uses, nor for human, veterinary, or household applications. Researchers should consult the safety data sheet prior to use and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

(4R,6S)-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-10-4-9-6-12-5-8-2-1-3-13-11(8)14(9)7-10/h1-3,9-10,12,15H,4-7H2/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNGBKGGUPEOKM-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC3=C(N2CC1O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CNCC3=C(N2C[C@@H]1O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4R,6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol is a complex nitrogen-containing heterocyclic compound with potential biological activities. This article explores its biological activity through various studies and data analyses.

Chemical Structure

The compound features a tricyclic structure with multiple nitrogen atoms, which may influence its biological interactions and pharmacological properties. The stereochemistry at positions 4 and 6 is critical for its activity.

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of neuropharmacology and anticancer research. Below are detailed findings from various studies:

Neuropharmacological Effects

Recent research has indicated that compounds structurally related to (4R,6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol exhibit significant interactions with neurotransmitter receptors. Specifically:

  • AMPA Receptor Modulation : Compounds with similar tricyclic frameworks have been shown to act as positive allosteric modulators of AMPA receptors. These compounds enhance glutamatergic neurotransmission in the central nervous system (CNS), which could be beneficial in treating CNS pathologies such as Alzheimer's disease and schizophrenia .

Antitumor Activity

The anticancer potential of triazatricyclo compounds has also been explored:

  • In Vitro Studies : Various derivatives of triazatricyclo compounds have demonstrated promising antiproliferative effects against human cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). Notably, some synthesized compounds showed higher potency than doxorubicin in MTT assays .

Summary of Biological Activities

Activity TypeTarget/ModelObserved EffectReference
NeuropharmacologicalAMPA ReceptorsPositive allosteric modulation
AntitumorHepG2 Cell LineAntiproliferative effects
AntitumorMCF7 Cell LineHigher potency than doxorubicin

Case Studies

  • Neuropharmacological Study :
    A study conducted on derivatives of triazatricyclo compounds evaluated their binding affinity to AMPA receptors using radioligand binding assays. The results indicated that certain derivatives significantly increased the binding efficacy compared to control compounds, suggesting potential therapeutic applications in enhancing cognitive functions .
  • Anticancer Study :
    In a comparative analysis of triazatricyclo derivatives against various cancer cell lines, the results highlighted that specific modifications to the tricyclic structure enhanced cytotoxicity significantly. For instance, the introduction of specific aryl groups led to increased activity against HepG2 cells, demonstrating the importance of structural optimization in drug design .

Comparison with Similar Compounds

Key Research Findings

Stereochemical Impact : The (4R,6S) configuration of the target compound introduces a hydroxyl group absent in its analogs, such as (6R)- and (6S)-isomers . This hydroxyl may enhance solubility and hydrogen-bonding interactions, critical for bioavailability.

Fluorinated Derivatives : Compounds like the 12-methyl-bis(trifluoromethyl) analog () exhibit higher metabolic stability due to fluorine’s electronegativity, contrasting with the target compound’s polar hydroxyl group .

Pharmacological Activity : Triazolam’s clinical success underscores the importance of halogenation (chlorine) and aromatic substitution in tricyclic systems for CNS-targeting drugs . The target compound lacks these groups, suggesting divergent therapeutic applications.

Synthetic Accessibility : and highlight the use of click chemistry and heterocyclic coupling in synthesizing complex tricyclics. The target compound’s synthesis likely requires stereoselective methods to achieve the (4R,6S) configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.